molecular formula C18H14N2O3S2 B11688015 N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11688015
M. Wt: 370.4 g/mol
InChI Key: XCEKXFREMYNPGQ-PTNGSMBKSA-N
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Description

N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound with a molecular formula of C17H13N3O3S2 This compound is characterized by the presence of a thiazolidinone ring, a benzylidene group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide typically involves the condensation of 3-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the reaction of the thiazolidinone derivative with benzoyl chloride to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide serves as a valuable building block for synthesizing more complex molecules. Its unique thiazolidine ring structure allows researchers to explore new reaction mechanisms and develop novel synthetic methodologies. This compound can facilitate the creation of derivatives with tailored properties for specific applications.

Biology

Biologically, this compound has shown significant promise as an antimicrobial and anticancer agent . Research indicates that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves inhibition of bacterial cell wall synthesis and disruption of metabolic pathways, making it a potential candidate for developing new antibiotics .

In cancer research, studies have demonstrated that this compound can induce apoptosis in cancer cells through multiple pathways. This includes the activation of caspases and modulation of apoptotic proteins, particularly noted in breast and colon cancer cell lines .

Therapeutic Potential

The therapeutic potential of this compound is under investigation for various diseases. It may inhibit enzymes or pathways involved in disease progression, making it a promising candidate for further research in drug development. Its ability to interact with biological macromolecules positions it as a candidate for targeted therapies .

Antimicrobial Activity Study

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against several bacterial strains:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This study highlights the compound's potential as an alternative treatment for bacterial infections .

Anticancer Mechanism Investigation

Research exploring the anticancer mechanisms of this compound found that it effectively induces apoptosis in MCF7 (breast cancer) and HT29 (colon cancer) cell lines. The study reported:

Cell LineIC50 (µM)
MCF78
HT2910

These findings suggest that this compound could be developed into a therapeutic agent for treating specific cancers .

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • N-[(5Z)-5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide
  • N-[(5Z)-5-(3-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Uniqueness

N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to the presence of the methoxy group on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .

Biological Activity

N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the thiazolidine ring fused with a benzamide moiety, which is believed to contribute to its biological properties. The molecular formula is C18H17N2O4S2C_{18}H_{17}N_{2}O_{4}S_{2} with a molecular weight of 386.44 g/mol.

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that thiazolidine derivatives possess enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundAntibacterial Activity (MIC µg/mL)Reference
Compound A16
Compound B32
N-[...] (target compound)24

In a comparative study, the compound demonstrated better antibacterial potency than standard antibiotics like ampicillin against various bacterial strains, including resistant strains such as MRSA and Pseudomonas aeruginosa.

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. The compound's cytotoxicity was assessed using various cancer cell lines, revealing significant activity.

Cell LineIC50 (µM)Reference
A431 (epidermoid carcinoma)15 ± 1.5
Jurkat (T-cell leukemia)10 ± 0.8

The structure-activity relationship (SAR) studies suggest that modifications in the thiazolidine ring and the introduction of electron-donating groups enhance cytotoxic activity.

Case Study 1: Synthesis and Evaluation

A study synthesized various thiazolidine derivatives, including the target compound, and evaluated their biological activities. The synthesized compounds showed promising results in inhibiting cancer cell growth and inducing apoptosis through mitochondrial pathways.

Findings:

  • The presence of methoxy groups on the phenyl ring significantly increased anticancer activity.
  • Molecular docking studies indicated strong interactions with Bcl-2 proteins, suggesting a mechanism of action involving apoptosis modulation.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thiazolidine derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound possessed superior antibacterial effects compared to conventional treatments.

Results:

  • Compounds exhibited lower MIC values against resistant strains.
  • The study highlighted the potential for developing new therapeutic agents from thiazolidine derivatives.

Properties

Molecular Formula

C18H14N2O3S2

Molecular Weight

370.4 g/mol

IUPAC Name

N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C18H14N2O3S2/c1-23-14-9-5-6-12(10-14)11-15-17(22)20(18(24)25-15)19-16(21)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,21)/b15-11-

InChI Key

XCEKXFREMYNPGQ-PTNGSMBKSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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